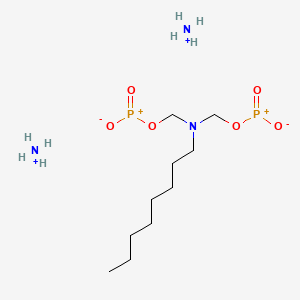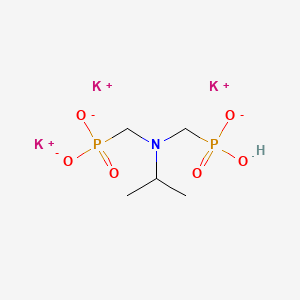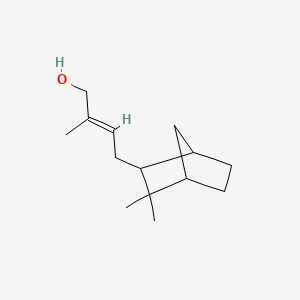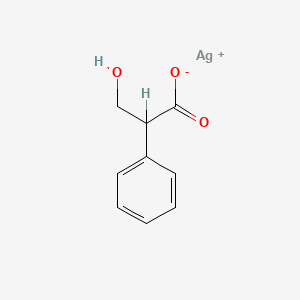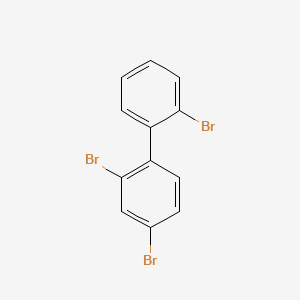
3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucuronic acid-galactose (Glca-gal) is a disaccharide unit commonly found in glycosaminoglycans, which are complex polysaccharides present in the extracellular matrix of animal tissues. These compounds play crucial roles in various biological processes, including cell signaling, proliferation, and structural integrity of tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glca-gal typically involves the use of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to specific acceptor molecules. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high specificity and yield . The process often starts with the preparation of glycosyl donors and acceptors, followed by enzymatic glycosylation under controlled conditions.
Industrial Production Methods
In industrial settings, the production of Glca-gal can be scaled up using bioreactors that facilitate the enzymatic reactions. The use of recombinant DNA technology allows for the mass production of glycosyltransferases, which are then used in large-scale glycosylation reactions to produce Glca-gal .
Analyse Des Réactions Chimiques
Types of Reactions
Glca-gal undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or periodic acid under acidic conditions.
Reduction: Commonly uses sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Glca-gal, which can be further utilized in biochemical and pharmaceutical applications .
Applications De Recherche Scientifique
Glca-gal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and interaction studies.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases like cancer and arthritis.
Industry: Utilized in the production of biomaterials and as a stabilizing agent in various formulations.
Mécanisme D'action
The mechanism by which Glca-gal exerts its effects involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. These interactions trigger signaling pathways that regulate various cellular functions, including proliferation, differentiation, and apoptosis . The molecular targets often include glycosyltransferases and glycosidases, which modify the structure and function of glycosaminoglycans .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucuronic acid: A monosaccharide component of glycosaminoglycans.
Galactose: Another monosaccharide involved in various biological processes.
Chondroitin sulfate: A glycosaminoglycan containing Glca-gal units.
Uniqueness
Glca-gal is unique due to its specific disaccharide structure, which imparts distinct biochemical properties and functions. Unlike its monosaccharide components, Glca-gal can form more complex structures and participate in a wider range of biological interactions .
Propriétés
Numéro CAS |
130853-36-0 |
|---|---|
Formule moléculaire |
C12H20O12 |
Poids moléculaire |
356.28 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4+,5+,6-,7-,8+,9+,11-,12-/m1/s1 |
Clé InChI |
GGFHJVYVXSKMOX-HNGKQJQCSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


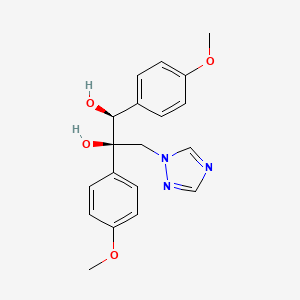
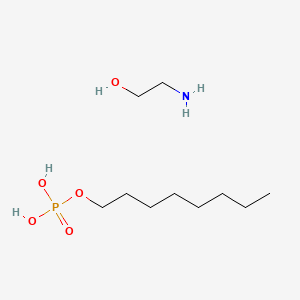


![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)
